
Methyl chlorogenate
Overview
Description
Chlorogenic acid methyl ester is a derivative of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. This compound is known for its significant biological activities, including antioxidant and anti-inflammatory properties .
Mechanism of Action
Target of Action
Methyl chlorogenate has been identified as an antioxidant and anti-inflammatory agent . It has been found to inhibit the proliferation and metastasis of hepatocellular carcinoma (HCC) cells . It is also known to be an inhibitor of NF-kappaB , a protein complex that controls transcription of DNA, cytokine production, and cell survival.
Mode of Action
It is known to exhibit strongradical scavenging activity , which may contribute to its antioxidant and anti-inflammatory properties . Its ability to inhibit HCC cell proliferation and metastasis suggests that it may interact with specific targets in these cells .
Biochemical Pathways
Its inhibitory effect on HCC cell proliferation and metastasis also implies a role in pathways related to cell growth and migration .
Pharmacokinetics
Its solubility in organic solvents suggests that it may be well-absorbed and distributed in the body
Result of Action
This compound’s antioxidant activity results in the scavenging of free radicals , which can protect cells from oxidative damage . Its anti-inflammatory activity can help to reduce inflammation . Furthermore, its ability to inhibit HCC cell proliferation and metastasis suggests that it may have potential therapeutic applications in the treatment of hepatocellular carcinoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its bioavailability and efficacy may be affected by the lipid content of the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
Biochemical Analysis
Biochemical Properties
Methyl chlorogenate plays a significant role in biochemical reactions due to its strong radical scavenging abilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shows strong radical scavenging ability towards the 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), superoxide scavenging activity, and hydroxyl radical scavenging activity . These interactions highlight its potential as an effective anti-inflammatory agent .
Cellular Effects
This compound influences various cellular processes and cell types. It has been shown to exert strong antioxidant capacity in fibroblast cell lines, particularly in those overexpressing reactive oxygen species (ROS) . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a promising candidate for further in-vivo studies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It shows strong radical scavenging ability towards DPPH, superoxide, and hydroxyl radicals . Additionally, it inhibits hepatocellular carcinoma (HCC) cell proliferation and metastasis, indicating its potential as an anti-cancer agent . These interactions involve binding with specific biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its antioxidant properties over time, making it a stable compound for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits strong antioxidant and anti-inflammatory properties. At higher doses, it may lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is essential for its therapeutic application.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For example, it is part of the methionine metabolism pathway, which includes the methionine cycle, transsulfuration pathway, and polyamine biosynthesis . These interactions highlight its role in regulating cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these proteins . Understanding these mechanisms is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are essential for its role in cellular processes and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorogenic acid methyl ester can be synthesized through the esterification of chlorogenic acid with methanol. This process typically involves the use of acidified methanol as a solvent and catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of chlorogenic acid methyl ester involves the extraction of chlorogenic acid from plant sources, followed by its esterification with methanol. High-pressure liquid chromatography and electrospray ionization mass spectrometry are often used to analyze and confirm the formation of the ester .
Chemical Reactions Analysis
Types of Reactions: Chlorogenic acid methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chlorogenic acid and methanol.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Major Products:
Hydrolysis: Chlorogenic acid and methanol.
Oxidation: Quinones and other oxidation products.
Scientific Research Applications
Chlorogenic acid methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: It is used in the food industry as a natural antioxidant to preserve the quality of food products.
Comparison with Similar Compounds
Chlorogenic acid methyl ester is similar to other esters of chlorogenic acid, such as:
Caffeoylquinic acid: Another ester of caffeic acid and quinic acid, known for its antioxidant properties.
Feruloylquinic acid: An ester of ferulic acid and quinic acid, also exhibiting antioxidant and anti-inflammatory activities.
Uniqueness: Chlorogenic acid methyl ester is unique due to its specific molecular structure, which allows it to effectively inhibit the COX-2/NLRP3/NF-κB pathway, providing strong anti-inflammatory effects .
Properties
IUPAC Name |
methyl (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNIJRAPCCELQX-AWOKGZDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289036 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123483-19-2 | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123483-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl chlorogenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123483192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Caffeoylquinic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL CHLOROGENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6GC3KV7JK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


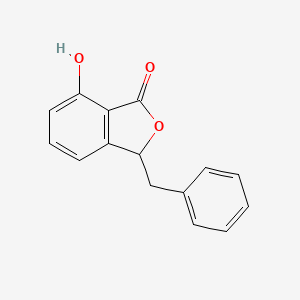

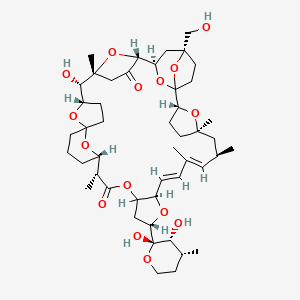
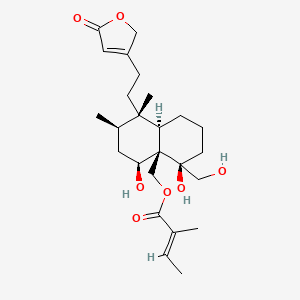
![(E)-But-2-enedioic acid;3-(2-methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1240217.png)
![4-[(Z,1S)-1-(2-carboxyethylsulfanyl)-11-phenylundec-2-enyl]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B1240219.png)
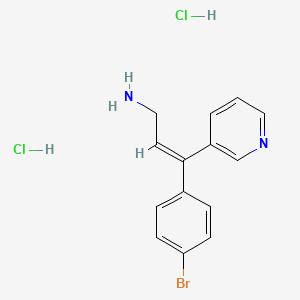
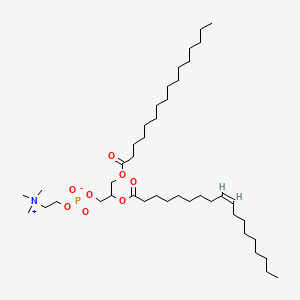
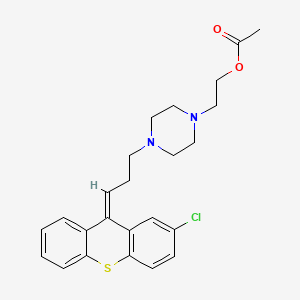
![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-2,4-dinitroaniline](/img/structure/B1240227.png)


![[(Z)-[(1Z)-1-(carbamothioylhydrazinylidene)-3-(1,3-dioxoisoindol-2-yl)butan-2-ylidene]amino]thiourea](/img/structure/B1240233.png)

